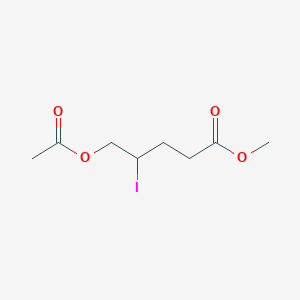
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C22H34N2. This compound is known for its unique structural properties and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- typically involves the alkylation of 1,8-naphthalenediamine with butyl halides in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- exerts its effects involves its interaction with various molecular targets. The compound can act as a proton sponge, effectively neutralizing acidic environments. This property is particularly useful in biochemical applications where pH control is crucial. The molecular pathways involved include proton transfer and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-
- 1,8-Bis(dimethylamino)naphthalene
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
Uniqueness
1,8-Naphthalenediamine, 2,7-dibutyl-N,N,N’,N’-tetramethyl- is unique due to its bulky butyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective reactivity is desired.
Properties
CAS No. |
651738-72-6 |
|---|---|
Molecular Formula |
C22H34N2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2,7-dibutyl-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C22H34N2/c1-7-9-11-18-15-13-17-14-16-19(12-10-8-2)22(24(5)6)20(17)21(18)23(3)4/h13-16H,7-12H2,1-6H3 |
InChI Key |
ANSJQILDWSIXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C1)C=CC(=C2N(C)C)CCCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
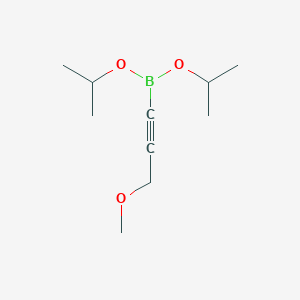

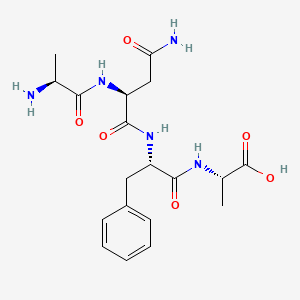
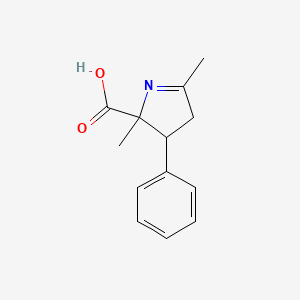
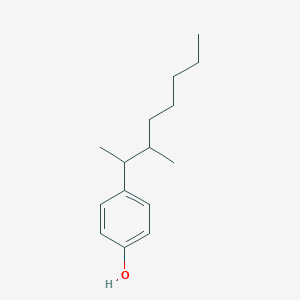
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
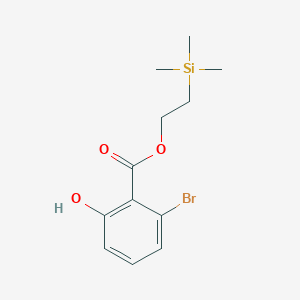

![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)

